Mtr vs. Ts: Superior Deprotection Yield and Overall Conversion in Macrocycle Synthesis
In the synthesis of 2-(p-benzamidobenzyl)-1,4,7-triazacyclononane, the Mtr protecting group demonstrates a significant advantage over the traditional p-tolylsulfonyl (Ts) group during the final deprotection step. While the Mtr-protected macrocycle formed in a lower yield (34%) compared to the Ts-protected analog (55%) during cyclization, the subsequent acidolytic deprotection with H2SO4 at 90°C afforded the target product in a 60% yield from the Mtr-protected precursor, versus only 23% from the Ts-protected precursor [1]. This 2.6-fold improvement in the critical deprotection step leads to a higher overall conversion of starting material to the deprotected macrocycle (12.6% for Mtr vs. 10.6% for Ts) [1].
| Evidence Dimension | Deprotection yield and overall conversion in macrocycle synthesis |
|---|---|
| Target Compound Data | Deprotection yield: 60%; Overall conversion: 12.6% |
| Comparator Or Baseline | p-Tolylsulfonyl (Ts) protecting group: Deprotection yield: 23%; Overall conversion: 10.6% |
| Quantified Difference | Deprotection yield is 37 percentage points higher (2.6x improvement); Overall conversion is 2.0 percentage points higher (19% relative improvement) |
| Conditions | Acidolytic deprotection with H2SO4 at 90°C; Reaction of N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine with N,N-bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide (Ts) or the analogous Mtr-protected starting materials. |
Why This Matters
The 60% deprotection yield for Mtr versus 23% for Ts is a decisive factor in selecting this compound for multi-step syntheses where maximizing yield at the deprotection stage is critical for overall process efficiency.
- [1] McMurry, T. J., et al. 'Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines.' Bioconjugate Chemistry, 1993, 4(3), 236-245. View Source
